molecular formula C27H21NO5S B3700553 2-(Biphenyl-4-yl)-2-oxoethyl 4-[(phenylsulfonyl)amino]benzoate

2-(Biphenyl-4-yl)-2-oxoethyl 4-[(phenylsulfonyl)amino]benzoate

Cat. No.: B3700553
M. Wt: 471.5 g/mol
InChI Key: CQRUIBRGYASXLG-UHFFFAOYSA-N
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Description

2-(Biphenyl-4-yl)-2-oxoethyl 4-[(phenylsulfonyl)amino]benzoate is an organic compound that features a biphenyl group, a sulfonamide group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Biphenyl-4-yl)-2-oxoethyl 4-[(phenylsulfonyl)amino]benzoate typically involves multiple steps. One common method includes the reaction of biphenyl-4-carboxylic acid with oxalyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 4-aminobenzenesulfonamide to yield the sulfonamide derivative. Finally, esterification with 4-hydroxybenzoic acid under acidic conditions produces the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(Biphenyl-4-yl)-2-oxoethyl 4-[(phenylsulfonyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-(Biphenyl-4-yl)-2-oxoethyl 4-[(phenylsulfonyl)amino]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Biphenyl-4-yl)-2-oxoethyl 4-[(phenylsulfonyl)amino]benzoate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, inhibiting their activity by binding to the active site. This compound may also interfere with cellular pathways by modulating protein-protein interactions and affecting signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Biphenyl-4-yl)-2-oxoethyl 4-[(phenylsulfonyl)amino]benzoate stands out due to its unique combination of structural features, which confer specific chemical reactivity and biological activity. Its biphenyl group provides rigidity and stability, while the sulfonamide and benzoate ester groups offer versatile sites for chemical modification and interaction with biological targets .

Properties

IUPAC Name

[2-oxo-2-(4-phenylphenyl)ethyl] 4-(benzenesulfonamido)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21NO5S/c29-26(22-13-11-21(12-14-22)20-7-3-1-4-8-20)19-33-27(30)23-15-17-24(18-16-23)28-34(31,32)25-9-5-2-6-10-25/h1-18,28H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQRUIBRGYASXLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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